Magnesium nonafluorobutanesulfonate

Description

Significance of Perfluorinated Anions in Chemical Systems

Perfluorinated anions, which form the backbone of these salts, are characterized by the replacement of all hydrogen atoms with fluorine atoms on a carbon skeleton. This substitution imparts a range of desirable properties. The high electronegativity of fluorine atoms leads to a significant withdrawal of electron density, resulting in anions that are exceptionally stable and non-nucleophilic.

Overview of Magnesium Salts in Contemporary Research Paradigms

Magnesium and its salts are central to numerous areas of modern scientific research, extending far beyond their well-known biological roles. In materials science, magnesium is prized for its low density and high strength-to-weight ratio, making its alloys critical components in the aerospace and automotive industries for creating lightweight and fuel-efficient vehicles. mdpi.comkeronite.com

Beyond structural applications, magnesium compounds are pivotal in the realm of catalysis and chemical synthesis. Various magnesium salts, including magnesium oxide, perchlorate, and sulfate (B86663), serve as effective and often low-cost catalysts for a wide array of organic reactions. alfachemic.com These include cyclization, hydroxylation, and hydrogenation reactions. alfachemic.comnih.gov The use of magnesium in catalysis is considered an environmentally benign approach due to the element's high natural abundance and low toxicity. chemistryviews.org Furthermore, magnesium-based ceramics, particularly magnesium oxide (MgO), are utilized for their high thermal conductivity and corrosion resistance in applications such as refractory bricks and crucibles for high-temperature industrial processes. preciseceramic.com

The research landscape for magnesium compounds also includes their use as precursors for advanced nanomaterials. For instance, magnesium salts are used in the synthesis of magnesium hydroxide (B78521) and magnesium oxide nanoparticles, which have applications ranging from flame retardants to antimicrobial agents. mdpi.commdpi.com

Rationale for Investigating Magnesium Nonafluorobutanesulfonate

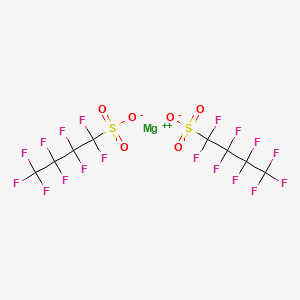

The investigation into this compound, Mg(CF₃CF₂CF₂CF₂SO₃)₂, is driven by the goal of creating a functional material that synergistically combines the advantageous properties of both the magnesium cation and the perfluorinated nonafluorobutanesulfonate anion.

The primary rationale stems from the compound's potential in electrochemical applications. There is significant research interest in developing rechargeable magnesium batteries as a safer and potentially higher-energy-density alternative to lithium-ion technology. A key challenge in this area is the development of electrolytes that are compatible with the magnesium metal anode and can operate at high voltages. The nonafluorobutanesulfonate anion, being weakly coordinating and electrochemically stable, is an ideal candidate for such electrolytes. When paired with magnesium, it can form a salt that facilitates reversible magnesium deposition and stripping, a critical requirement for a rechargeable battery.

Furthermore, this compound is explored for its catalytic properties. Given that various magnesium salts are known catalysts and that perfluorinated anions can help stabilize reactive catalytic centers, this compound is a logical candidate for catalyzing specific organic transformations. Research has indicated its utility as a catalyst in the synthesis of chlorophosphazene oligomers. alfachemic.com The combination of a Lewis acidic magnesium center with a non-coordinating, robust anion creates a unique catalytic environment.

Chemical Compound Information

| Compound Name |

| This compound |

| Nonafluorobutanesulfonic acid |

| Magnesium |

| Magnesium Oxide |

| Magnesium Hydroxide |

| Magnesium Sulfate |

| Magnesium Perchlorate |

| Magnesium Chloride |

| Chlorophosphazene |

| Lithium |

| Aluminum |

| Zinc |

| Silicon |

| Zirconium |

| Copper |

| Yttrium |

| Sodium Chloride |

| Calcium Sulfate |

Chemical Properties

Here is an interactive data table summarizing the key chemical properties of this compound:

| Property | Value |

| Chemical Formula | C₈F₁₈MgO₆S₂ |

| Molecular Weight | 622.5 g/mol |

| CAS Number | 507453-86-3 |

| Appearance | White to off-white powder |

| Anion | Nonafluorobutanesulfonate |

| Cation | Magnesium (Mg²⁺) |

Research Applications of Magnesium Compounds

Properties

IUPAC Name |

magnesium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4HF9O3S.Mg/c2*5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16;/h2*(H,14,15,16);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCPALMKVBNIOJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F18MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380878 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507453-86-3 | |

| Record name | Magnesium perfluorobutanesulfonate (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | magnesium perfluorobutanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Magnesium Nonafluorobutanesulfonate

Approaches to Nonafluorobutanesulfonate Anion Synthesis

The cornerstone of synthesizing magnesium nonafluorobutanesulfonate lies in the preparation of the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻). The predominant industrial method for producing perfluorinated sulfonic acids is through electrochemical fluorination (ECF).

The Simons Process, a well-established ECF method, is a primary route for synthesizing perfluoroalkanesulfonyl fluorides. nih.gov This process involves the electrolysis of a suitable organic precursor in anhydrous hydrogen fluoride (B91410). nih.gov For the nonafluorobutanesulfonate anion, the typical precursor is butanesulfonyl fluoride (C₄H₉SO₂F) or sulfolane (B150427) (C₄H₈O₂S). researchgate.netresearchgate.net During electrolysis at a nickel anode, the hydrogen atoms on the butyl chain are replaced by fluorine atoms, yielding nonafluorobutanesulfonyl fluoride (C₄F₉SO₂F), a key intermediate. nih.govresearchgate.netresearchgate.net

Following its synthesis, the nonafluorobutanesulfonyl fluoride is hydrolyzed to produce nonafluorobutanesulfonic acid (C₄F₉SO₃H). This hydrolysis can be achieved by reacting the sulfonyl fluoride with a base, such as barium hydroxide (B78521), to form the corresponding salt, which is then acidified. For instance, hydrolysis with barium hydroxide yields barium nonafluorobutanesulfonate, which upon reaction with sulfuric acid, precipitates barium sulfate (B86663), leaving the desired nonafluorobutanesulfonic acid in solution. wikipedia.org

An alternative laboratory-scale synthesis involves the reaction of perfluorobutyl iodide with sodium dithionite. researchgate.net

Strategies for Magnesium Salt Formation

Once nonafluorobutanesulfonic acid is obtained, the formation of the magnesium salt is typically achieved through a standard acid-base reaction. A common and straightforward method involves the reaction of the acid with a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃).

The reaction with magnesium oxide can be depicted as: 2C₄F₉SO₃H + MgO → Mg(C₄F₉SO₃)₂ + H₂O

Similarly, using magnesium carbonate results in the formation of the salt, water, and carbon dioxide: 2C₄F₉SO₃H + MgCO₃ → Mg(C₄F₉SO₃)₂ + H₂O + CO₂

The choice of the magnesium precursor can influence the reaction conditions and the purity of the final product. Magnesium oxide is a common choice due to its availability and the clean nature of the reaction, with water being the only byproduct. nih.gov The use of magnesium carbonate is also effective, and the evolution of carbon dioxide gas can serve as a visual indicator of the reaction's progress. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that require careful control include temperature, solvent, stoichiometry, and reaction time.

For the synthesis of the nonafluorobutanesulfonate anion via ECF:

Current Density and Voltage: These electrical parameters significantly impact the efficiency of the fluorination process and the yield of the desired perfluorinated product. nih.gov

Precursor Concentration: The concentration of the starting material in the hydrogen fluoride electrolyte affects the reaction rate and product distribution.

Temperature: Maintaining an optimal temperature is essential for controlling the reaction and minimizing side reactions.

For the magnesium salt formation:

Solvent: The reaction is typically carried out in an aqueous solution or a suitable organic solvent in which the acid and the magnesium base have adequate solubility. Water is a common solvent for the reaction between an acid and magnesium oxide. nih.gov

Stoichiometry: A precise stoichiometric ratio of nonafluorobutanesulfonic acid to the magnesium base is important to ensure complete reaction and avoid the presence of unreacted starting materials in the final product. A slight excess of the magnesium base can be used to ensure all the acid is consumed, with the excess base being easily removed by filtration.

Temperature and Stirring: Moderate temperatures and efficient stirring are generally employed to enhance the reaction rate between the acid and the solid magnesium base.

While specific optimized conditions for the synthesis of this compound are not extensively documented in publicly available literature, the principles of related salt formation reactions provide a strong framework for its synthesis.

Novel Synthetic Routes and Green Chemistry Considerations

The traditional electrochemical fluorination method for producing perfluorinated compounds has environmental drawbacks, including high energy consumption and the use of hazardous materials like anhydrous hydrogen fluoride. uky.edu This has prompted research into more environmentally friendly synthetic routes.

Novel Synthetic Routes: While no specific novel routes for the direct synthesis of this compound have been prominently reported, research in the broader field of organofluorine chemistry is ongoing. Developments in late-stage fluorination and the use of alternative fluorinating agents could potentially lead to new synthetic pathways in the future.

Green Chemistry Considerations: The focus of green chemistry in the context of per- and polyfluoroalkyl substances (PFAS), including nonafluorobutanesulfonates, has largely been on developing fluorine-free alternatives due to the persistence and potential toxicity of PFAS. uky.edu However, applying green chemistry principles to the existing synthetic methods is also an area of consideration. This includes:

Alternative Solvents: Exploring the use of safer, more environmentally benign solvents for the salt formation and purification steps.

Energy Efficiency: Optimizing the ECF process to reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

The development of truly "green" synthetic methods for highly fluorinated compounds remains a significant scientific challenge.

Post-Synthetic Purification and Isolation Techniques

After the synthesis, purification and isolation of this compound are critical to obtain a product of high purity. The primary methods employed are filtration and recrystallization.

Filtration: If an excess of a solid magnesium base like MgO or MgCO₃ is used, the unreacted solid can be removed by simple filtration of the reaction mixture.

Recrystallization: This is a standard technique for purifying solid compounds. The crude this compound is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. Upon cooling, the solubility of the salt decreases, leading to the formation of crystals of high purity, while impurities remain dissolved in the solvent. The choice of solvent is crucial and is determined by the solubility profile of the salt.

Drying: The purified crystals are then collected by filtration and dried under vacuum to remove any residual solvent.

The specific conditions for recrystallization, such as the choice of solvent and the temperature profile, would need to be empirically determined to achieve the best results for this compound.

Electrochemical Performance and Application in Energy Storage Systems

Role of Magnesium Nonafluorobutanesulfonate as an Electrolyte Component

The electrolyte is a critical component of any battery, facilitating the movement of ions between the cathode and anode. In magnesium batteries, the electrolyte must enable reversible plating and stripping of magnesium metal, a process often hindered by the formation of a passivating layer on the anode surface. frontiersin.orgmdpi.com Non-nucleophilic electrolytes are particularly sought after, especially for systems employing electrophilic cathodes like sulfur. frontiersin.orgnih.gov

Rechargeable magnesium batteries are a promising alternative to lithium-ion batteries due to magnesium's abundance and high volumetric energy density. wikipedia.org A significant challenge in the development of magnesium-ion batteries is the creation of electrolytes that are compatible with both the magnesium metal anode and high-voltage cathodes. nims.go.jp The electrolyte should ideally have a wide electrochemical window, high ionic conductivity, and be non-corrosive. rsc.org

This compound, often referred to as magnesium nonaflate, is being investigated as a potential electrolyte salt. Its properties are often compared to other magnesium salts like magnesium trifluoromethanesulfonate (B1224126) (Mg(CF3SO3)2) and magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)2). researchgate.net The design of effective electrolytes often involves complex formulations, including the use of co-solvents and additives to enhance performance. frontiersin.org For instance, the addition of AlCl3 and MgCl2 has been shown to improve the solubility and reduce the overpotential of Mg(CF3SO3)2-based electrolytes. researchgate.net

Table 1: Comparison of Selected Magnesium Electrolyte Systems

| Electrolyte System | Anodic Stability (V vs. Mg/Mg²⁺) | Coulombic Efficiency (%) | Key Findings | Reference |

|---|---|---|---|---|

| Mg(OTf)₂/MgCl₂/AlCl₃ in DME | 3.5 | 99.1 | Demonstrated excellent performance in a Mg-S battery. | frontiersin.org |

| Mg[B(hfip)₄]₂ in DME | >3.8 | >98 | Exhibited good solubility and high coulombic efficiency over 100 cycles. | frontiersin.org |

| Mg-FPB in diglyme | >4.0 | 95 | Showed outstanding anodic stability and low overpotential. | nih.govusu.edu |

| MACC in DME | 3.1 | >99 | Achieved high coulombic efficiency and low overpotential. | frontiersin.org |

Solid-state electrolytes are a key area of research for improving battery safety and energy density. nih.gov Inorganic solid electrolytes are being explored for their potential benefits in solid-state batteries. nih.gov While specific research on solid-state electrolytes incorporating this compound is emerging, related studies on other magnesium salts provide valuable insights. For example, polymer-in-salt electrolytes with high salt concentrations have shown improved ionic conductivity compared to conventional polymer electrolytes. nih.gov In one study, a polycarbonate-based solid polymer electrolyte with Mg(B(HFIP)₄)₂ exhibited an oxidative stability of over 5 V. nih.gov

Gel polymer electrolytes (GPEs) offer a compromise between the ionic conductivity of liquid electrolytes and the stability of solid electrolytes. researchgate.net Research has been conducted on GPEs using magnesium triflate (Mg(CF3SO3)2), a compound structurally similar to this compound. researchgate.netresearchgate.net In one study, a GPE based on polymethylmethacrylate (PMMA), ethylene (B1197577) carbonate (EC), propylene (B89431) carbonate (PC), and magnesium triflate achieved a maximum room temperature ionic conductivity of 1.27 x 10⁻³ S cm⁻¹. researchgate.net Another study on a poly(vinyl alcohol) (PVA)–magnesium triflate–ethylene carbonate GPE reported an optimum ionic conductivity of 1.26 x 10⁻⁴ S cm⁻¹. uitm.edu.my These findings suggest the potential of using this compound in similar GPE systems to achieve desirable electrochemical properties.

Table 2: Ionic Conductivity of Selected Magnesium-Based Gel Polymer Electrolytes

| Polymer Matrix | Magnesium Salt | Plasticizer | Ionic Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|---|

| PMMA | Mg(CF₃SO₃)₂ | EC/PC | 1.27 x 10⁻³ | researchgate.net |

| PVA | MgTf | EC | 1.26 x 10⁻⁴ | uitm.edu.my |

Electrolyte Stability and Interfacial Phenomena in Electrochemical Cells

The anodic stability of an electrolyte determines the upper voltage limit at which a battery can operate, which in turn affects its energy density. nims.go.jp Ether-based electrolytes, while compatible with magnesium metal anodes, often suffer from poor anodic stability. nims.go.jp Research has focused on developing electrolytes with higher anodic stability, with some fluorinated ether-based systems reaching up to 4.4 V vs. Mg²⁺/Mg. nims.go.jp Similarly, certain non-corrosive, fluorinated alkoxyborate-based magnesium electrolytes have demonstrated high anodic stability and high coulombic efficiency. rsc.org A magnesium fluorinated pinacolatoborate electrolyte was reported to have an anodic stability of up to 4.0 V vs Mg. nih.govusu.edu

The compatibility of the electrolyte with the cathode material is essential to prevent degradation and ensure reversible cycling. nih.gov For instance, when using a sulfur cathode, the electrolyte must be non-nucleophilic to avoid chemical reactions with the electrophilic sulfur. nih.govresearchgate.net Studies on various electrolyte-cathode pairs have revealed complex interactions. For example, in a study comparing two different electrolytes with MnO₂ cathodes, one electrolyte allowed for good discharge capacities but led to anode passivation, while the other enabled reversible anode performance but resulted in side reactions at the cathode. nih.gov Another investigation using a V₂O₅ cathode found that reversible magnesium intercalation was only achievable at high electrolyte concentrations of magnesium bis(trifluoromethane sulfonyl)imide in diglyme. osti.gov These studies highlight the importance of carefully selecting and optimizing the electrolyte for a specific cathode material.

Anode Interface Evolution in the Presence of this compound Electrolytes

The interface between the magnesium metal anode and the electrolyte, known as the solid electrolyte interphase (SEI), plays a pivotal role in the battery's performance. A stable and ionically conductive SEI is crucial for preventing parasitic reactions with the electrolyte and ensuring uniform magnesium deposition and stripping, thereby minimizing dendrite formation and extending cycle life.

In electrolytes containing fluorinated anions like nonafluorobutanesulfonate, the SEI is typically formed through the decomposition of both the salt anion and the solvent. Studies on analogous magnesium salts with fluorinated anions, such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂), provide valuable insights into the potential composition of the SEI in a this compound system. X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (ToF-SIMS) analyses of SEI layers formed in such electrolytes have revealed a complex, dual-layered structure. researchgate.net This structure often consists of an inner inorganic layer rich in species like magnesium fluoride (B91410) (MgF₂) and magnesium oxide (MgO), and an outer organic layer composed of decomposition products from the solvent. researchgate.net

The formation of a robust MgF₂-rich SEI is considered beneficial due to its mechanical strength and ability to suppress dendrite growth. diva-portal.org The presence of a stable SEI is critical for achieving high coulombic efficiency and long-term cycling stability. For instance, in some fluorinated electrolyte systems, a stable SEI has enabled Mg||Mg symmetric cells to cycle for thousands of hours with low polarization.

However, the inherent reactivity of the magnesium anode can also lead to the formation of a passivating layer that impedes Mg²⁺ transport, resulting in high overpotentials and poor cycling performance. nih.govnih.gov The composition and stability of this passivation layer are highly dependent on the electrolyte formulation, including the type of solvent and the presence of additives. The use of certain additives, such as magnesium chloride (MgCl₂), has been shown to be effective in preventing the formation of a passivating layer and promoting the formation of a more favorable SEI. nih.gov

Ion Transport Dynamics and Conductivity Enhancement

The efficient transport of magnesium ions within the electrolyte is fundamental to achieving high power density and fast charging capabilities in magnesium batteries. The ionic conductivity of the electrolyte is governed by the mobility of the charge-carrying species, which is influenced by factors such as the salt concentration, solvent properties, and the presence of additives.

Mechanisms of Magnesium Ion Conduction within Electrolytes

The conduction of Mg²⁺ ions in non-aqueous electrolytes is a complex process that can occur through two primary mechanisms: vehicular transport and structural diffusion (a Grotthuss-type mechanism). In vehicular transport, the Mg²⁺ ion moves through the electrolyte as a solvated complex, where it is coordinated by solvent molecules. The size of this solvation shell significantly impacts the ion's mobility.

Strategies for Improving Ionic Conductivity in this compound Systems

Several strategies can be employed to enhance the ionic conductivity of electrolytes based on this compound.

Optimization of Salt Concentration: The ionic conductivity of an electrolyte is highly dependent on the salt concentration. Initially, conductivity increases with concentration due to a higher number of charge carriers. However, beyond a certain point, increased viscosity and ion pairing can lead to a decrease in conductivity. Therefore, identifying the optimal salt concentration is crucial. For analogous magnesium triflate (Mg(CF₃SO₃)₂) systems, the highest ionic conductivity is typically observed at a specific concentration, as illustrated in the table below. researchgate.net

| Mg(CF₃SO₃)₂ Salt Concentration (wt.%) | Room Temperature Ionic Conductivity (S/cm) |

| 5 | 1.00E-05 |

| 10 | 5.00E-05 |

| 15 | 2.50E-04 |

| 20 | 1.27E-03 |

| 25 | 8.00E-04 |

| 30 | 4.00E-04 |

Use of Low-Viscosity Solvents: The viscosity of the solvent significantly affects the mobility of the solvated magnesium ions. Employing low-viscosity solvents can lead to higher ionic conductivity.

Introduction of Additives: Certain additives can improve ionic conductivity by promoting salt dissociation, reducing viscosity, or facilitating alternative ion transport pathways. For example, the addition of Lewis basic compounds can interact with the magnesium cation, potentially weakening its interaction with the nonafluorobutanesulfonate anion and increasing the number of free charge carriers.

Fluorination of Solvents: While the fluorinated nonafluorobutanesulfonate anion contributes to the electrolyte's properties, the fluorination of the solvent itself can also be a strategic approach. Fluorination can enhance the oxidative stability of the electrolyte; however, it often leads to a decrease in ionic conductivity due to reduced solvent polarity and increased viscosity. researchgate.netresearchgate.net Therefore, a careful balance must be struck to optimize both stability and conductivity.

Influence of Solvent and Additives on Ion Mobility

The choice of solvent is paramount in determining the performance of a this compound electrolyte. Ether-based solvents, such as tetrahydrofuran (B95107) (THF) and various glymes (e.g., monoglyme, diglyme), are commonly used in magnesium battery research due to their ability to solvate magnesium ions and their relatively good electrochemical stability. nih.gov

The solvation of the Mg²⁺ ion by the solvent molecules directly impacts its mobility. A strong solvation can lead to a large and sluggish solvated ion, reducing conductivity. Conversely, a solvent that facilitates the formation of a stable yet mobile solvation shell is desirable. The nature of the ether solvent, including the chain length of the glyme, can influence the solvation structure and, consequently, the ionic conductivity. researchgate.net

Mechanistic and Fundamental Studies of Magnesium Nonafluorobutanesulfonate

Coordination Chemistry of Magnesium Nonafluorobutanesulfonate Complexes

The coordination chemistry of this compound is expected to be dictated by the strong Lewis acidity of the Mg²⁺ ion and the weakly coordinating nature of the nonafluorobutanesulfonate anion.

The magnesium ion, a small, highly charged metal center, is a hard Lewis acid, showing a strong preference for coordination with hard Lewis bases, primarily oxygen and nitrogen donor ligands. mdpi.comnih.gov In the presence of solvent molecules such as water, ethers (like tetrahydrofuran (B95107), THF, or 1,2-dimethoxyethane, DME), or acetonitrile, the Mg²⁺ ion will readily form coordination complexes. Typically, magnesium complexes adopt a six-coordinate octahedral geometry. mdpi.com

The nonafluorobutanesulfonate anion, analogous to the triflate anion, is considered a weakly coordinating anion. wikipedia.org Its high stability stems from the extensive delocalization of the negative charge across the three sulfonate oxygen atoms and the strong electron-withdrawing effect of the perfluorinated butyl chain. This poor coordinating ability means that the nonaflate anion is unlikely to directly coordinate to the magnesium center, especially in the presence of stronger Lewis basic solvent molecules. Instead, it is expected to exist as a counter-anion in the outer coordination sphere.

In solution, the magnesium ion would be solvated, forming complexes such as [Mg(solvent)₆]²⁺. The nonaflate anions would then be situated outside this primary solvation shell. For example, in a solution of this compound in acetonitrile, the predominant species would likely be [Mg(NCCH₃)₆]²⁺ cations and C₄F₉SO₃⁻ anions. researchgate.net

The dynamics of the solvation shell involve the exchange of solvent molecules between the primary coordination sphere of the magnesium ion and the bulk solvent. This exchange rate is a critical factor in the reactivity and conductivity of magnesium salt solutions. For Mg²⁺ in aqueous solution, the water exchange rate is relatively slow compared to other divalent cations, a consequence of the strong ion-dipole interaction. In less polar, ether-based solvents, which are common in electrochemical applications, the solvation dynamics are also a key parameter.

A summary of crystallographically characterized coordination environments for analogous magnesium complexes with weakly coordinating anions is presented below.

| Compound/Complex | Solvent/Ligands | Coordination Geometry of Mg²⁺ | Anion Location | Source |

| [Mg(NCCH₃)₆][Al(OC(CF₃)₃)₄]₂ | Acetonitrile | Octahedral | Outer-sphere | researchgate.net |

| [Mg(DME)₃][Al(OC(CF₃)₃)₄]₂ | 1,2-Dimethoxyethane | Octahedral | Outer-sphere | researchgate.net |

| Mg(H₂O)₆₂∙2(hmta)∙4H₂O | Water, Hexamethylenetetramine | Octahedral | Outer-sphere | mdpi.com |

| catena-Poly[[[tetrakis(dimethylformamide-κO)magnesium(II)]-μ-diphenylphosphato-κ²O:O'] trifluoromethanesulfonate] | Dimethylformamide, Diphenylphosphate | Distorted Octahedral | Outer-sphere | crystallography.net |

This table presents data for analogous compounds to infer the likely coordination environment of this compound.

Various spectroscopic techniques can be employed to probe the coordination environment of the magnesium ion in its nonafluorobutanesulfonate salt.

Infrared (IR) Spectroscopy: The vibrational modes of the nonaflate anion can provide insight into its coordination state. In a non-coordinating or weakly coordinating scenario, the S-O stretching frequencies of the sulfonate group would be characteristic of the "free" anion. If the anion were to directly coordinate to the magnesium ion (inner-sphere coordination), a splitting or shifting of these vibrational bands would be expected due to the reduced symmetry. For instance, in studies of magnesium carboxylate complexes, shifts in the C=O and C-O stretching frequencies are indicative of the coordination mode of the carboxylate group. mdpi.com

Raman Spectroscopy: Similar to IR spectroscopy, Raman spectroscopy is a powerful tool for studying the vibrational modes of polyatomic anions like nonaflate. Studies on magnesium triflate in ionic liquids have used Raman shifts of the triflate anion's expansion-contraction mode to identify different coordination environments, including contact ion pairs and aggregated species. acs.org A similar approach could be applied to this compound to understand ion pairing and solvation in various media.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ²⁵Mg NMR is challenging due to its low natural abundance and large quadrupole moment, NMR spectroscopy of the solvent nuclei or other ligand nuclei can provide information about the coordination sphere of the magnesium ion. Changes in the chemical shifts of solvent molecules upon coordination to the Mg²⁺ center can be observed. Furthermore, ¹⁹F NMR would be a sensitive probe for the nonaflate anion, although its direct coordination to the paramagnetic Mg²⁺ is not anticipated.

Electron Transfer Processes Involving this compound

The primary components, Mg²⁺ and the nonaflate anion, are generally considered electrochemically stable. The Mg²⁺ ion is difficult to reduce due to its very negative reduction potential (-2.37 V vs. SHE). The nonaflate anion, like the triflate anion, is expected to be highly resistant to oxidation due to the strong electron-withdrawing nature of the perfluoroalkyl chain.

The primary role of this compound in the context of electron transfer is likely as a supporting electrolyte in electrochemical systems, such as magnesium-ion batteries. In this application, the salt is intended to be electrochemically inert while providing high ionic conductivity. researchgate.net The electrochemical window of an electrolyte is defined by the potentials at which the solvent or the salt itself begins to be reduced or oxidized. The use of weakly coordinating anions like nonaflate is a key strategy to widen this window. researchgate.netacs.org

Computational and experimental studies on magnesium salts with other weakly coordinating fluoroalkoxyaluminate anions have shown that these anions enhance the anodic stability of the electrolyte. researchgate.netresearchgate.net This is because the electron-withdrawing fluorine atoms make the anion more resistant to oxidation. It is reasonable to assume that the nonaflate anion would confer similar benefits.

While the nonaflate anion itself is very stable, its decomposition can be influenced by the coordination environment. researchgate.netacs.org For instance, if the anion is forced to coordinate to the magnesium ion, its reduction potential might be altered. Studies on triflate esters have shown that they can be cleaved by strong electron donors, indicating that under highly reducing conditions, the S-O bond in the nonaflate anion could potentially be a site for electron transfer. rsc.org

Catalytic Roles and Reaction Pathways Mediated by this compound

This compound is expected to function as a Lewis acid catalyst, a role well-established for its triflate analogue, magnesium triflate. The catalytic activity arises from the Lewis acidic nature of the Mg²⁺ ion, which can coordinate to and activate Lewis basic substrates. The presence of the bulky, weakly coordinating nonaflate anion is crucial, as it leaves the magnesium center more accessible to the substrate, enhancing its Lewis acidity compared to magnesium salts with more strongly coordinating anions like chloride or acetate. quora.com

The increased Lewis acidity of magnesium centers in the presence of highly electronegative fluorine atoms has been noted in studies of magnesium fluoride (B91410) surfaces. researchgate.net This principle suggests that this compound would be a more potent Lewis acid than non-fluorinated magnesium sulfonates.

Potential Catalytic Applications:

Based on the known catalysis by magnesium triflate, this compound could potentially catalyze a variety of organic transformations:

Aldol (B89426) and Michael Additions: Magnesium triflate is known to catalyze asymmetric aldol additions. The Mg²⁺ ion can coordinate to the carbonyl oxygen of an aldehyde or ketone, increasing its electrophilicity and facilitating nucleophilic attack.

Diels-Alder Reactions: Lewis acid catalysis is a cornerstone of the Diels-Alder reaction, and magnesium salts can promote these cycloadditions by coordinating to the dienophile.

Friedel-Crafts Reactions: The activation of substrates for electrophilic aromatic substitution is another potential application.

N-H Insertion Reactions: Iron(II) triflate has been used to catalyze the intermolecular N-H insertion of carbenes. acs.org While a different transition metal is involved, it highlights the utility of metal triflates in facilitating such transformations. This compound could potentially play a similar role in reactions where a mild Lewis acid is required.

Hydroboration Reactions: Magnesium complexes have been shown to be effective pre-catalysts for the hydroboration of carbodiimides. nih.gov The Lewis acidic magnesium center can activate the substrate towards hydroboration.

The general reaction pathway in these catalytic cycles would involve the initial coordination of the Lewis basic site of a substrate (e.g., a carbonyl oxygen or a nitrogen atom) to the Mg²⁺ center. This coordination polarizes the substrate, making it more susceptible to a subsequent reaction step, such as nucleophilic attack or cycloaddition. After the reaction, the product dissociates, regenerating the this compound catalyst for the next cycle.

Theoretical and Computational Investigations of Magnesium Nonafluorobutanesulfonate

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the magnesium nonafluorobutanesulfonate ion pair and its constituent ions. These calculations provide fundamental insights into the geometry, stability, and electronic characteristics of these species.

While specific DFT studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on similar magnesium salts with large, fluorinated anions, such as magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSI)₂). researchgate.netlbl.gov For the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻), calculations would typically focus on determining the optimized geometry, including bond lengths and angles within the perfluorinated chain and the sulfonate group. The electronic structure analysis would involve mapping the electron density distribution to understand the charge delocalization across the anion, which is a key factor in its low coordinating ability.

For the Mg(C₄F₉SO₃)₂ ion pair, quantum chemical calculations can predict the coordination environment of the Mg²⁺ cation. It is expected that the magnesium ion would coordinate with the oxygen atoms of the sulfonate groups. The strength of this interaction, quantified by the binding energy, is a critical parameter that influences ion pair dissociation and, consequently, the ionic conductivity of the electrolyte. Hybrid DFT methods have been effectively used to study the electronic structure, stability, and topological properties of magnesium-carboxylate complexes, providing a methodological precedent for similar investigations into this compound. nih.gov

Table 1: Representative Calculated Properties from Quantum Chemical Studies of Similar Magnesium Electrolyte Components

| Parameter | System | Computational Method | Calculated Value | Reference |

| Mg-O Bond Distance | [Mg(TFSI)]⁺ | DFT | ~2.1 Å | lbl.gov |

| Binding Energy | Mg²⁺ with TFSI⁻ | DFT | Varies with coordination | lbl.gov |

| Electron Affinity | TFSI⁻ | DFT | ~5.8 eV | lbl.gov |

| Ionization Potential | TFSI⁻ | DFT | ~8.9 eV | lbl.gov |

Note: This table presents data for the closely related TFSI⁻ anion as a proxy, illustrating the types of parameters obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Ion Solvation and Transport

Molecular dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of condensed-phase systems, such as electrolyte solutions. For this compound dissolved in a solvent (e.g., a glyme), MD simulations can provide detailed information on the solvation structure of the Mg²⁺ cation and the transport properties of the ions.

Classical MD simulations, often employing polarizable force fields to accurately capture electrostatic interactions, can reveal the coordination number and solvation shell structure of the magnesium ion. nih.gov It is anticipated that in common ethereal solvents like dimethoxyethane (DME), the Mg²⁺ ion would be coordinated by both solvent molecules and, to some extent, the nonaflate anions, forming various species such as solvent-separated ion pairs (SSIPs) and contact ion pairs (CIPs). researchgate.net The relative populations of these species are crucial as they dictate the availability of "free" Mg²⁺ ions for electrochemical reactions.

A study on a solvate ionic liquid composed of lithium nonafluoro-1-butanesulfonate and triglyme (B29127) (G3) demonstrated that the Li⁺ cation is coordinated by both the glyme and the nonaflate anions. nih.gov The radial distribution functions indicated a sharp first solvation shell peak for Li–O (anion) and Li–O (glyme) interactions. nih.gov Similar MD simulations for a magnesium-based system would be expected to show a more strongly bound solvation shell due to the higher charge density of Mg²⁺.

The transport properties, namely the diffusion coefficients of the Mg²⁺ and C₄F₉SO₃⁻ ions and the ionic conductivity of the electrolyte, can also be calculated from the trajectories generated by MD simulations. These properties are directly comparable to experimental measurements and are vital for assessing the performance of the electrolyte.

Table 2: Comparison of Transport Properties from MD Simulations of Magnesium Electrolytes

| Electrolyte System | Simulation Type | Diffusion Coefficient (Mg²⁺) (m²/s) | Ionic Conductivity (mS/cm) | Reference |

| Mg(TFSI)₂ in DME | Classical MD | ~1 x 10⁻¹¹ | ~1-2 | researchgate.net |

| MgCl₂ in 3-methoxypropylamine | MLMD | Lower than Mg(TFSI)₂ | Not reported | researchgate.net |

Note: This table provides comparative data from MD simulations of other magnesium electrolytes to indicate the expected range of transport properties.

First-Principles Studies of Electrolyte-Electrode Interfaces

The interface between the electrolyte and the magnesium metal anode is of paramount importance for the functioning of a rechargeable magnesium battery. First-principles calculations, particularly ab initio molecular dynamics (AIMD), can be employed to investigate the chemical reactions and the formation of the solid electrolyte interphase (SEI) at this interface. researchgate.net

For a this compound-based electrolyte, AIMD simulations could track the behavior of the ions and solvent molecules in the immediate vicinity of the magnesium surface. A key aspect to investigate is the reductive stability of the C₄F₉SO₃⁻ anion and the solvent molecules. Studies on the Mg(TFSI)₂/DME system have shown that the decomposition of the TFSI⁻ anion is a critical factor in the formation of the SEI. researchgate.net The degradation pathways were found to depend on whether the Mg(TFSI)₂ was a contact ion pair or a solvent-separated ion pair at the interface. researchgate.net

Similar investigations for the nonaflate anion would aim to identify its decomposition products upon reduction at the magnesium anode surface. The nature of this decomposition will determine the chemical composition and properties of the SEI, which in turn dictates whether it is passivating (blocking ion transport) or conductive to Mg²⁺ ions. DFT-based screening has also been used to identify dopants that could enhance the ductility and stability of the magnesium anode itself. dtu.dk

Prediction of Novel Applications through Computational Screening

Computational screening methodologies, driven by high-throughput DFT calculations and machine learning, offer a pathway to accelerate the discovery of new materials and applications. In the context of this compound, these approaches can be used to predict its performance in various electrochemical systems or to design improved electrolyte formulations.

For instance, a computational design study focused on mutating the TFSI anion to create new anions with improved stability and performance in magnesium batteries. lbl.govescholarship.org This work involved calculating key properties such as electrochemical stability windows, chemical decomposition pathways, and transport properties for a range of candidate anions. A similar high-throughput screening could be applied to derivatives of the nonafluorobutanesulfonate anion to identify modifications that might enhance properties like ionic conductivity or anodic stability.

Furthermore, computational screening could be used to identify optimal solvent formulations for this compound. By calculating properties like binding energies, solvation structures, and transport properties for a wide range of potential solvent molecules, it is possible to down-select the most promising candidates for experimental validation. This rational design approach can significantly reduce the time and cost associated with developing new electrolyte systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure and interactions within magnesium nonafluorobutanesulfonate. These methods probe the vibrational modes of the constituent atoms, offering a molecular fingerprint of the compound.

For the nonafluorobutanesulfonate (C₄F₉SO₃⁻) anion, characteristic vibrational bands associated with the sulfonate group (SO₃) and the perfluorinated carbon chain (C-F) are expected. The strong electronegativity of the fluorine atoms significantly influences the vibrational frequencies.

In FTIR analysis of related fluorinated sulfonates, the symmetric and asymmetric stretching vibrations of the SO₃ group typically appear in the region of 1000-1300 cm⁻¹. The C-F stretching modes are generally observed in the 1100-1350 cm⁻¹ range, often overlapping with the sulfonate vibrations. The interaction of the Mg²⁺ cation with the sulfonate group can cause shifts in the positions and changes in the intensities of these bands compared to the free anion, providing information on the nature of the cation-anion coordination.

Raman spectroscopy offers complementary information. While C-F bonds are strong IR absorbers, they can exhibit weaker Raman signals. Conversely, the symmetric vibrations of the sulfonate group often produce strong Raman bands. Studies on perfluorooctane (B1214571) sulfonate (PFOS), a related compound, have identified characteristic Raman peaks that can be used for its detection and characterization. researchgate.netacs.org

Table 1: Representative Vibrational Bands for Perfluorinated Sulfonates and Related Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique | Reference |

| SO₃ Asymmetric Stretch | 1250 - 1300 | FTIR | nih.gov |

| SO₃ Symmetric Stretch | 1050 - 1080 | FTIR, Raman | nih.gov |

| C-F Stretching | 1100 - 1350 | FTIR | epa.gov |

| S-O Bending | 700 - 800 | Raman | researchgate.net |

Note: The exact positions of the vibrational bands for this compound may vary depending on the physical state (solid, solution) and the specific interactions present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For this compound, ¹⁹F and ²⁵Mg NMR are particularly informative.

¹⁹F NMR is highly sensitive and provides detailed information about the fluorinated carbon chain of the nonafluorobutanesulfonate anion. The chemical shifts of the fluorine nuclei are sensitive to their position along the carbon chain (α, β, γ, δ to the sulfonate group) and to interactions with the solvent and the magnesium cation. In solution, distinct resonances are expected for the CF₃ group and the different CF₂ groups. Changes in these chemical shifts upon dissolution or with varying concentrations can elucidate ion-pairing and solvation phenomena.

²⁵Mg NMR directly probes the magnesium cation. However, ²⁵Mg is a quadrupolar nucleus (spin I = 5/2) with low natural abundance (10.00%) and a low magnetogyric ratio, which makes it a challenging nucleus to study. huji.ac.ilrsc.org The interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus leads to broad resonance lines, especially in asymmetric environments. In a symmetric coordination environment, such as a fully solvated Mg²⁺ ion, a relatively sharp signal might be observed. The formation of contact ion pairs with the nonafluorobutanesulfonate anion would lead to a less symmetric environment, resulting in line broadening and a change in the chemical shift. researchgate.netosti.gov Studies on other magnesium electrolytes have used ²⁵Mg NMR to investigate the solvation structure and dynamics of the Mg²⁺ ion. rsc.orgresearchgate.netosti.govnih.gov

Table 2: NMR Properties of Relevant Nuclei

| Nucleus | Spin (I) | Natural Abundance (%) | Relative Sensitivity (vs. ¹H) | Typical Chemical Shift Range (ppm) | Reference |

| ¹⁹F | 1/2 | 100 | 0.83 | -50 to -250 (for organofluorines) | nih.govacs.org |

| ²⁵Mg | 5/2 | 10.00 | 2.68 × 10⁻⁴ | -20 to 50 | huji.ac.ilrsc.org |

| ¹H | 1/2 | 99.98 | 1.00 | 0 to 15 | mdpi.com |

| ¹³C | 1/2 | 1.11 | 1.59 × 10⁻² | 0 to 250 | nih.gov |

X-ray Diffraction (XRD) and Scattering Techniques for Crystalline and Amorphous Structures

For a polycrystalline powder sample, powder XRD (PXRD) would yield a diffraction pattern that is characteristic of its crystal structure. This pattern can be used for phase identification and to assess sample purity.

In cases where this compound is incorporated into an amorphous matrix, such as a polymer electrolyte, XRD can be used to study the degree of crystallinity of the host polymer. The dissolution of the salt into the polymer matrix typically leads to a decrease in the intensity of the crystalline peaks of the polymer and an increase in the amorphous halo, which can be correlated with changes in ionic conductivity. mdpi.comresearchgate.net

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer and Ionic Conductivity Studies

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials, particularly in the context of batteries and electrolytes. youtube.comresearchgate.net By applying a small amplitude AC voltage over a range of frequencies and measuring the resulting current, an impedance spectrum (often presented as a Nyquist plot) is generated.

For an electrolyte solution containing this compound, EIS can be used to determine several key parameters:

Ionic Conductivity (σ): This is a measure of the electrolyte's ability to conduct ions and is a critical parameter for battery performance. It is calculated from the bulk resistance of the electrolyte, which is determined from the high-frequency intercept of the Nyquist plot with the real axis.

Charge Transfer Resistance (Rct): This represents the resistance to the electrochemical reaction at the electrode-electrolyte interface. It appears as a semicircle in the Nyquist plot, and its diameter corresponds to the Rct value.

Solid Electrolyte Interphase (SEI) Resistance: In magnesium batteries, a passivating layer known as the SEI can form on the magnesium anode. EIS can be used to study the formation and evolution of this layer, which often manifests as an additional semicircle in the impedance spectrum. youtube.comresearchgate.net

Studies on various magnesium-based electrolytes have extensively used EIS to characterize their performance and understand the factors limiting their efficiency. mdpi.comresearchgate.netwhiterose.ac.uk

Table 3: Typical Electrochemical Parameters Obtained from EIS for Magnesium-Based Electrolytes

| Parameter | Symbol | Typical Value Range | Significance | Reference |

| Ionic Conductivity | σ | 10⁻⁶ to 10⁻³ S/cm | Measures the ease of ion transport in the electrolyte. | mdpi.comuni-augsburg.de |

| Charge Transfer Resistance | Rct | 10s to 1000s Ω·cm² | Indicates the kinetics of the electrode reaction. | youtube.com |

| Mg²⁺ Transference Number | tMg²⁺ | 0.2 to 0.8 | Fraction of total current carried by Mg²⁺ ions. | mdpi.com |

Mass Spectrometry Techniques for Compound Characterization and Degradation Pathway Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and for elucidating its structure. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

For this compound, electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be expected to show a prominent peak for the nonafluorobutanesulfonate anion (C₄F₉SO₃⁻) at m/z 299. In the positive ion mode, signals corresponding to the magnesium cation and its solvated species might be observed.

LC-MS/MS is particularly useful for identifying and quantifying trace amounts of related compounds and potential degradation products in electrolyte solutions. nih.govnih.gov In the context of battery electrolytes, degradation of the nonafluorobutanesulfonate anion could occur under certain electrochemical conditions. MS/MS can be used to fragment the parent ion and the resulting fragmentation pattern can help to identify the structure of the degradation products. For instance, the fragmentation of perfluorinated sulfonic acids often involves the loss of SO₃ and subsequent fragmentation of the perfluoroalkyl chain. youtube.com

Electron Microscopy (SEM, TEM) for Morphological and Microstructural Analysis of Related Materials

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the surface morphology and internal microstructure of materials at the micro- and nanoscale, respectively.

While these techniques are not typically used to analyze the molecular structure of a salt like this compound directly, they are invaluable for studying materials that incorporate this salt, such as composite electrodes or polymer electrolytes.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. In studies of polymer electrolytes, SEM is used to examine the surface morphology, porosity, and the distribution of the salt within the polymer matrix. For instance, the addition of a salt to a polymer can alter its surface texture from smooth to rough. researchgate.net

Transmission Electron Microscopy (TEM) requires electron-transparent thin sections of the material and provides information about the internal structure, including the distribution of different phases and the presence of crystalline or amorphous domains. In the context of nanocomposite electrolytes, TEM can be used to visualize the dispersion of nanofillers within the polymer-salt matrix.

Studies on polymer electrolytes containing other magnesium salts have utilized SEM to observe changes in the film morphology upon addition of the salt, which can be correlated with the electrolyte's electrochemical performance. researchgate.netresearchgate.netbu.edu.eg

Future Research Directions and Emerging Applications

Development of Next-Generation Magnesium Nonafluorobutanesulfonate-Based Electrolytes

The primary focus for this compound is its role as a component in electrolyte solutions for electrical storage devices, particularly next-generation magnesium-ion batteries. chemicalbook.com Research into magnesium batteries is driven by the potential of magnesium metal as an anode, which offers a high theoretical volumetric capacity (3833 mAh cm⁻³) and the advantage of dendrite-free deposition, enhancing safety compared to lithium-ion batteries. frontiersin.orgwikipedia.org

A critical challenge in developing magnesium batteries is the creation of electrolytes that have high ionic conductivity and a wide electrochemical stability window. frontiersin.org The nonafluorobutanesulfonate anion, with its extensive fluorination, is designed to be weakly coordinating. This property is crucial as it facilitates the reversible plating and stripping of magnesium ions and can lead to higher oxidative stability, a key requirement for enabling high-voltage cathode materials. frontiersin.org

Research on analogous highly fluorinated magnesium salts, such as those with bis(trifluoromethanesulfonyl)imide (TFSI⁻) or fluorinated borate (B1201080) anions, has demonstrated pathways to achieving high performance. For instance, electrolytes based on magnesium fluorinated pinacolatoborate have shown coulombic efficiencies exceeding 95% and anodic stability up to 4.0 V. nih.gov The development of electrolytes using this compound aims to achieve similar or superior performance metrics.

Table 1: Performance Benchmarks for Advanced Magnesium Electrolytes

| Electrolyte System | Anodic Stability (V vs. Mg/Mg²⁺) | Coulombic Efficiency (%) | Overpotential (mV) | Reference |

|---|---|---|---|---|

| Mg(TFSI)₂-MgCl₂/DME | 3.5 | ~80 | ~400 | frontiersin.org |

| Mg[B(O₂C₂(CF₃)₄)₂]₂ (Mg-FPB)/DGM | >4.0 | >95 | <197 | frontiersin.orgnih.gov |

| Mg(OTf)₂-MgCl₂-AlCl₃/DME | 3.5 | 99.1 | N/A | frontiersin.org |

Future research will likely focus on optimizing the concentration of this compound in various ether-based or sulfone-based solvents, potentially with co-solvents or additives, to maximize ionic conductivity while maintaining a stable interface with both the anode and cathode. nsf.gov

Exploration in Non-Battery Electrochemical Devices

Beyond batteries, the properties of this compound lend themselves to exploration in other electrochemical devices. The strong Lewis acidity of the Mg²⁺ ion, combined with a non-nucleophilic anion, makes it a candidate for catalysis in electrochemical systems. nagwa.comlibretexts.org A known application is its use as a catalyst in the preparation of chlorophosphazene oligomers. chemicalbook.com

This catalytic potential could be extended to electrocatalysis, where the salt could influence reaction rates and selectivity at electrode surfaces. Furthermore, its application in electrochemical double-layer capacitors (EDLCs), or supercapacitors, is a plausible research direction. While most research on magnesium-based supercapacitors has utilized aqueous electrolytes like MgSO₄, the use of non-aqueous electrolytes based on salts like this compound could potentially widen the operating voltage window and increase energy density. elsevierpure.com

Integration into Advanced Materials Science and Engineering

The integration of this compound into advanced materials is a promising research avenue. Its properties are particularly relevant for the development of solid-state and polymer electrolytes. Solid-state magnesium batteries are a significant goal for achieving even greater safety and energy density, but a major hurdle is the sluggish mobility of Mg²⁺ ions in solid hosts. uni-ulm.de

This compound could be incorporated into polymer matrices, such as polymethylmethacrylate (PMMA) or polyethylene (B3416737) oxide (PEO), to create solid or gel-polymer electrolytes. In these systems, the bulky, plasticizing effect of the nonafluorobutanesulfonate anion could enhance polymer segmental motion and thus improve ionic conductivity at room temperature. Research on similar systems with other magnesium salts has shown that ionic conductivity is highly dependent on the salt concentration and the nature of the anion. researchgate.netuni-augsburg.de

Additionally, the compound's characteristics could be leveraged in the synthesis of functional materials. For example, its Lewis acidic nature could be utilized in the creation of novel polymer composites or inorganic-organic hybrid materials where the salt acts as a curing agent or a morphology-directing additive.

Interdisciplinary Research with Other Chemical Systems

The unique properties of this compound invite interdisciplinary research, combining its chemistry with other advanced systems.

Hybrid Ion Batteries: There is growing interest in hybrid batteries that utilize more than one type of charge carrier. This compound could be investigated as a component in mixed-electrolyte systems, for example, in magnesium-lithium hybrid batteries. The addition of magnesium salts to lithium-ion battery electrolytes has been shown to improve the stability of the cathode-electrolyte interphase (CEI) at high voltages. researchgate.net

Ionic Liquids: The salt could be dissolved in room-temperature ionic liquids (ILs) to create novel electrolyte systems. researchgate.net ILs offer benefits such as low volatility and high thermal stability. The interaction between the this compound and various IL cations and anions could lead to electrolytes with tailored properties for specific electrochemical applications, potentially improving the rate capability and cycling stability of magnesium deposition and dissolution. researchgate.netsci-hub.se

Fluorine-Free Systems: While the fluorinated nature of the nonafluorobutanesulfonate anion is key to its performance, it also presents environmental and recycling challenges common to many fluorinated compounds used in batteries. dtu.dkdiva-portal.org Interdisciplinary research could focus on understanding the fundamental mechanisms by which this anion enhances performance, with the long-term goal of designing new, high-performance fluorine-free anions that mimic its essential properties.

Q & A

Q. What is the established synthetic methodology for Magnesium Nonafluorobutanesulfonate, and how can it be optimized for electrochemical applications?

Answer: this compound can be synthesized via nucleophilic substitution using magnesium hydroxide or oxide with perfluoro-1-butanesulfonyl fluoride in anhydrous dichloromethane, catalyzed by triethylamine. This method, adapted from aryl nonafluorobutanesulfonate synthesis , requires strict moisture control due to hygroscopic intermediates. Optimization involves adjusting reaction stoichiometry (e.g., 1:2 molar ratio of Mg precursor to sulfonyl fluoride) and purification via flash chromatography with ether/hexane gradients. Yield improvements (>90%) are achieved by maintaining inert atmospheres and low temperatures (0–5°C).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer: Key techniques include:

- ¹⁹F NMR : Confirms fluorinated chain integrity (δ -80 to -85 ppm for CF₃ groups) .

- XRD : Validates crystalline structure and absence of hydrate phases.

- Elemental Analysis : Ensures stoichiometric Mg:S ratio (deviation < ±0.5% acceptable).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability up to 300°C, critical for fuel cell applications .

Q. How does this compound enhance phosphoric acid fuel cell (PAFC) electrolyte performance?

Answer: As a fluorinated additive, it dissociates in concentrated H₃PO₄ to release nonafluorobutanesulfonate anions, which reduce acid volatility and improve proton conductivity. Studies show a 15–20% increase in limiting current density when added at 0.5–1.0 wt% . Its efficacy is linked to acid-film thickness modulation (measured via electrochemical impedance spectroscopy) and electrode microstructure compatibility .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s efficacy in PAFCs under variable operational conditions?

Answer: A robust experimental design includes:

-

Parameter Matrix : Test concentrations (0.1–2.0 wt%), temperatures (160–200°C), and acid purity (85–100% H₃PO₄).

-

Control Groups : Compare with baseline electrolytes (pure H₃PO₄) and potassium salts (e.g., C4F9SO3K) .

-

Output Metrics : Limiting current density, acid-film thickness (via gas diffusion electrode analysis), and long-term stability (≥500 hours).

-

Data Table Example :

Concentration (wt%) Limiting Current (mA/cm²) Acid-Film Thickness (µm) 0.5 120 ± 5 12.3 ± 0.8 1.0 135 ± 7 10.1 ± 0.5 Adapted from .

Q. How should researchers address contradictions in reported electrochemical performance data for this compound?

Answer: Contradictions often arise from variations in electrode porosity, acid hydration, or impurities. Mitigation strategies include:

- Standardized Electrode Fabrication : Use identical carbon support (e.g., Vulcan XC-72) and Pt loading (0.5 mg/cm²).

- Batch Consistency : Source H₃PO₄ from a single supplier (≥99% purity) and pre-dry additives at 120°C .

- Statistical Analysis : Apply ANOVA to differentiate performance variations (p < 0.05 significance threshold).

Q. What advanced spectroscopic methods can elucidate this compound’s dissociation dynamics in H₃PO₄?

Answer: Combine in-situ Raman spectroscopy (CF stretching modes at 735–745 cm⁻¹) with conductivity measurements to correlate anion mobility with acid concentration. Time-resolved FTIR can track sulfonate group interactions with H₃PO₄, while XPS confirms surface adsorption on electrodes .

Q. How can toxicity assessments of this compound be integrated into electrochemical research workflows?

Answer: Follow EPA guidelines for perfluorobutane sulfonic acid derivatives :

Q. What methodological challenges arise in long-term stability studies of this compound-based electrolytes?

Answer: Key challenges include:

- Accelerated Aging Tests : Simulate 5-year degradation using thermal cycling (50–200°C) and humidity exposure (RH 30–90%).

- Leachate Analysis : Quantify Mg²⁺ ion loss via ICP-MS (detection limit: 0.1 ppb).

- Comparative Studies : Benchmark against potassium nonafluorobutanesulfonate to assess Mg’s superior thermal stability but higher hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.